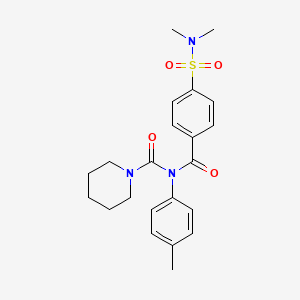
methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate is a complex organic compound characterized by multiple hydroxyl groups and conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate typically involves multi-step organic reactions. The process begins with the preparation of the appropriate starting materials, followed by a series of reactions including hydroxylation, esterification, and selective reduction. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including chromatography and crystallization, are essential to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical syntheses.
Aplicaciones Científicas De Investigación
Methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate involves its interaction with specific molecular targets. The hydroxyl groups and conjugated double bonds allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (5S,6R,7E,9E,11E,13E,15S)-16-(4-fluorophenoxy)-5,6,15-trihydroxyhexadeca-7,9,11,13-tetraenoate
- (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxy-15-methylicosa-7,9,11,13-tetraenoic acid
Uniqueness
Methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups and conjugated double bonds
Propiedades
Fórmula molecular |
C21H34O5 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-18(22)14-10-7-5-6-8-11-15-19(23)20(24)16-12-17-21(25)26-2/h5-8,10-11,14-15,18-20,22-24H,3-4,9,12-13,16-17H2,1-2H3/b7-5+,8-6+,14-10+,15-11+/t18-,19+,20-/m0/s1 |
Clave InChI |
UBPCKDCSZPRQJP-APWRIOKISA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)OC)O)O)O |
SMILES canónico |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one](/img/structure/B15132654.png)

![N-(2-chlorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15132659.png)

![(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-[(4-methylphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15132666.png)


-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-[(4-methylbenzene-1-sulfonyl)oxy]oxolan-2-yl}methyl)methylsulfanium](/img/structure/B15132692.png)
![2-{[(2Z)-6-benzyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B15132695.png)

![3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15132710.png)
![5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B15132723.png)

![(5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-YL]cyclopentyl]-5-heptenamide](/img/structure/B15132729.png)
